![molecular formula C15H16FN B14775875 1-(5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14775875.png)
1-(5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of amines It features a biphenyl structure with a fluorine atom and a methyl group attached to one of the phenyl rings, and an ethanamine group attached to the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-methylbiphenyl with ethanamine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine may involve large-scale batch reactors or continuous flow reactors. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from any by-products.
化学反应分析
Types of Reactions
1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce secondary or tertiary amines.
科学研究应用
1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The presence of the fluorine atom can enhance its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
1-Fluoro-2-methylbenzene: A simpler analog with a single phenyl ring.
2-Fluorotoluene: Another analog with a fluorine and methyl group on a single phenyl ring.
1-(5-Fluoro-2-methylphenyl)ethanamine: A closely related compound with a similar structure.
Uniqueness
1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
分子式 |
C15H16FN |
|---|---|
分子量 |
229.29 g/mol |
IUPAC 名称 |
1-[4-(5-fluoro-2-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H16FN/c1-10-3-8-14(16)9-15(10)13-6-4-12(5-7-13)11(2)17/h3-9,11H,17H2,1-2H3 |
InChI 键 |
CMARJFXAHRXYOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


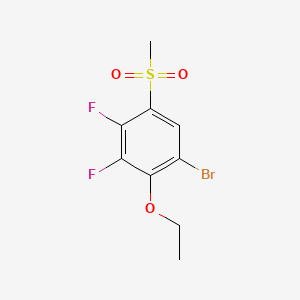

![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)
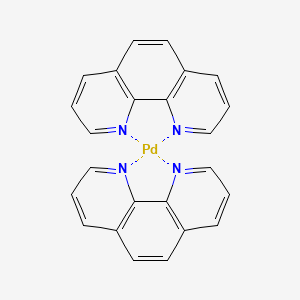
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)
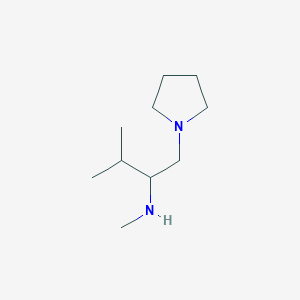
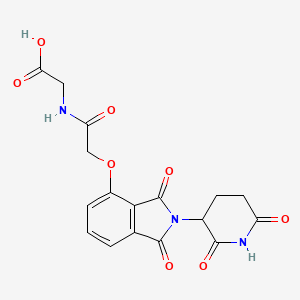
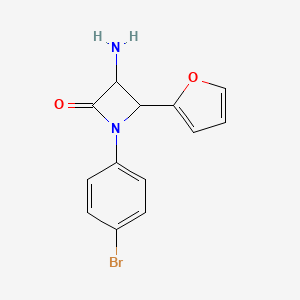
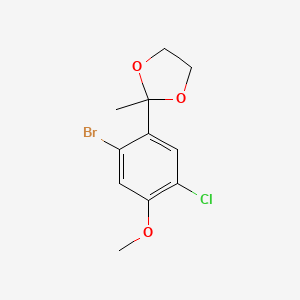
![2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid](/img/structure/B14775851.png)

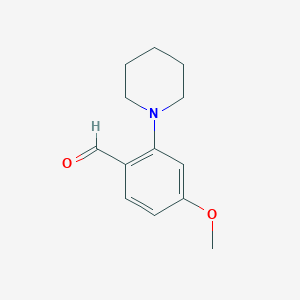
![3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14775863.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14775874.png)
